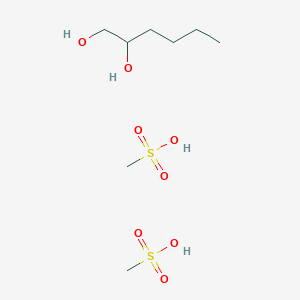![molecular formula C12H9NO2S B14320446 3-[(2-Oxo-2H-1-benzopyran-3-yl)sulfanyl]propanenitrile CAS No. 112629-30-8](/img/structure/B14320446.png)
3-[(2-Oxo-2H-1-benzopyran-3-yl)sulfanyl]propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-Oxo-2H-1-benzopyran-3-yl)sulfanyl]propanenitrile is a chemical compound that belongs to the class of benzopyran derivatives Benzopyrans are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Oxo-2H-1-benzopyran-3-yl)sulfanyl]propanenitrile typically involves the reaction of 2-oxo-2H-1-benzopyran-3-carbonitrile with a suitable thiol reagent. One common method is the reaction of 2-oxo-2H-1-benzopyran-3-carbonitrile with 3-mercaptopropanenitrile under basic conditions. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(2-Oxo-2H-1-benzopyran-3-yl)sulfanyl]propanenitrile can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzopyran ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the benzopyran ring.
Applications De Recherche Scientifique
3-[(2-Oxo-2H-1-benzopyran-3-yl)sulfanyl]propanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the development of agrochemicals and other industrial products due to its versatile chemical reactivity.
Mécanisme D'action
The mechanism of action of 3-[(2-Oxo-2H-1-benzopyran-3-yl)sulfanyl]propanenitrile is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound’s benzopyran moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The nitrile and sulfanyl groups may also contribute to its biological activity by forming covalent bonds with target proteins or other biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Oxo-2H-1-benzopyran-3-carbonitrile: A precursor in the synthesis of 3-[(2-Oxo-2H-1-benzopyran-3-yl)sulfanyl]propanenitrile.
3-Methyl-2H-1-benzopyran-2-one: Another benzopyran derivative with different substituents and biological activities.
Uniqueness
This compound is unique due to the presence of both a nitrile and a sulfanyl group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in other benzopyran derivatives, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
112629-30-8 |
|---|---|
Formule moléculaire |
C12H9NO2S |
Poids moléculaire |
231.27 g/mol |
Nom IUPAC |
3-(2-oxochromen-3-yl)sulfanylpropanenitrile |
InChI |
InChI=1S/C12H9NO2S/c13-6-3-7-16-11-8-9-4-1-2-5-10(9)15-12(11)14/h1-2,4-5,8H,3,7H2 |
Clé InChI |
XIPNCGHQZMZKDS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C(=O)O2)SCCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


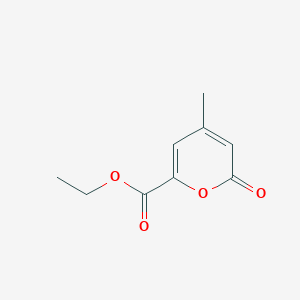
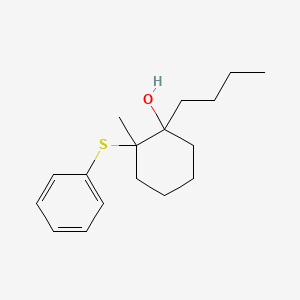
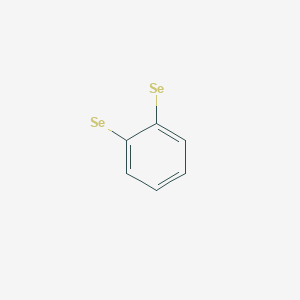
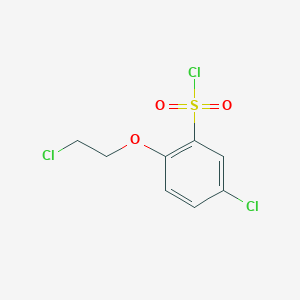
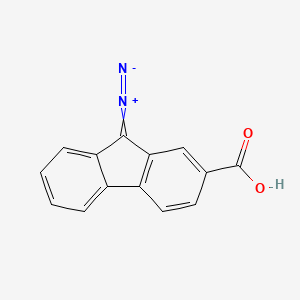
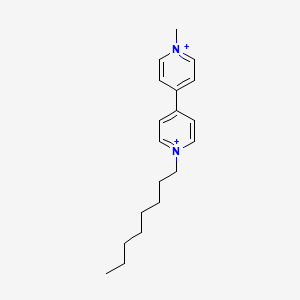
![Benzenethiol, 2,2'-[1,2-ethanediylbis(methylimino)]bis-](/img/structure/B14320393.png)

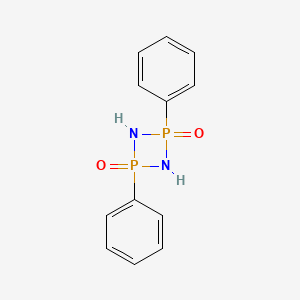
![4-Methoxy-3-[(methylsulfanyl)methoxy]benzaldehyde](/img/structure/B14320415.png)
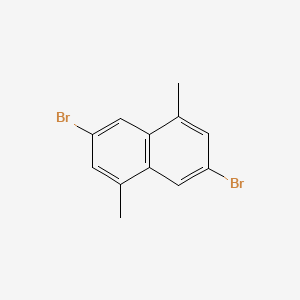
![9-Methoxy-4-nitro-7H-furo[3,2-g][1]benzopyran-7-thione](/img/structure/B14320428.png)

